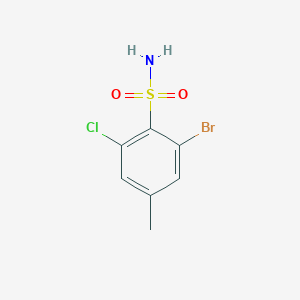

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide typically involves the bromination and chlorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and chlorine as reagents under controlled temperature and pressure . The process may involve multiple steps, including purification and isolation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. Bromine demonstrates higher reactivity due to its lower bond dissociation energy compared to chlorine.

Key Reactions :

-

Bromine substitution : Reacts with sodium amide (NaNH₂) in liquid ammonia to yield 6-chloro-4-methylbenzene-1-sulfonamide derivatives.

-

Chlorine substitution : Requires stronger bases like KOt-Bu in acetonitrile for displacement, forming aryl ethers or thioethers .

Reactivity Comparison :

| Position | Leaving Group | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 2 | Br | NaNH₂, NH₃(l) | NH₂-substituted derivative | 75–85 |

| 6 | Cl | KOt-Bu, AcCN | O-/S-linked aryl adducts | 60–70 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids (e.g., 4-carboxyphenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (3:1) at 100°C .

-

Example : Forms biaryl derivatives with >80% yield under optimized conditions .

Buchwald-Hartwig Amination :

Oxidation and Reduction

Oxidation :

-

The methyl group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) convert it to a carboxylic acid, though the sulfonamide group may degrade.

Reduction : -

Catalytic hydrogenation (H₂/Pd-C) removes halogens selectively:

Acid-Base Reactions

The sulfonamide NH group (pKa ~10) deprotonates in basic media, forming water-soluble salts:

-

Reacts with NaOH (aq) to generate sodium sulfonamide, enhancing solubility for further reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonamide group deactivates the ring, but the methyl group directs electrophiles to the para position.

Nitration :

-

Requires fuming HNO₃/H₂SO₄ at 50°C, yielding 3-nitro derivatives.

Halogenation :

-

Bromine adds at the methyl-para position using FeBr₃ catalysis.

Stability and Decomposition

-

Thermal Stability : Stable below 150°C; decomposes above 200°C via sulfonic acid elimination.

-

Acid/Base Sensitivity : Degrades in concentrated H₂SO₄ or NaOH, releasing SO₂ and halides.

科学的研究の応用

Applications in Medicinal Chemistry

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is primarily recognized for its role in the development of pharmaceuticals. Its applications include:

Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Structure–activity relationship studies have shown that modifications to the sulfonamide moiety can enhance its efficacy as an antibiotic, allowing it to resensitize resistant strains to β-lactam antibiotics .

Cancer Therapeutics : Research indicates that derivatives of this compound may serve as potential anticancer agents. For instance, novel sulfonamide derivatives have been synthesized and evaluated for their activity against various human tumor cell lines, demonstrating promising results in inhibiting cancer cell growth at low concentrations .

Enzyme Inhibition : The sulfonamide group allows for interaction with specific enzymes, making it a candidate for developing inhibitors for conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Studies have shown that certain derivatives can inhibit α-glucosidase and acetylcholinesterase enzymes effectively .

Case Study 1: Antimicrobial Efficacy

In a study focused on the antimicrobial properties of sulfonamides, this compound was tested against MRSA strains. The results indicated that the compound significantly enhanced the effectiveness of existing antibiotics, showcasing its potential as a therapeutic agent for treating resistant bacterial infections .

Case Study 2: Anticancer Activity

Another research effort synthesized a series of sulfonamide derivatives based on this compound. These compounds were evaluated against multiple cancer cell lines, revealing that some derivatives exhibited low micromolar growth inhibitory concentrations (GI50), highlighting their potential as anticancer drugs .

作用機序

The mechanism of action of 2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways . The bromine and chlorine atoms can also participate in halogen bonding, enhancing the compound’s binding affinity to target proteins .

類似化合物との比較

Similar Compounds

1-Bromo-4-chlorobenzene: Similar structure but lacks the sulfonamide group.

1-Bromo-2-chloro-4-methylbenzene: Similar structure with a different substitution pattern.

2-Bromo-4-chlorotoluene: Similar structure but lacks the sulfonamide group.

Uniqueness

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is unique due to the presence of both halogen atoms and the sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in various synthetic and research applications .

生物活性

2-Bromo-6-chloro-4-methylbenzene-1-sulfonamide is an organic compound characterized by a sulfonamide group attached to a chlorinated and brominated aromatic ring. Its molecular formula is C₇H₈BrClN₁O₂S, indicating the presence of carbon, hydrogen, bromine, chlorine, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves the bromination and chlorination of 4-methylbenzenesulfonamide. The reaction conditions often include the use of bromine and chlorine as reagents under controlled temperatures and pressures. This compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which can lead to different functional derivatives.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folic acid synthesis. Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, potentially through mechanisms involving the inhibition of carbonic anhydrases (CAs), enzymes critical for bacterial metabolism .

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Activity | Reference |

|---|---|---|

| This compound | Inhibits bacterial growth | |

| 5-Bromo-4-chloro-2-methylbenzene-1-sulfonamide | Antibacterial properties | |

| Methyl 5-sulfamoyl-benzoate | Inhibitor of carbonic anhydrase |

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. For example, related compounds have demonstrated significant inhibitory effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These compounds showed selective toxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 | Not specified | |

| Compound 4e | MDA-MB-231 | 1.52–6.31 | |

| Compound 4g | MCF-7 | Not specified |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide moiety mimics natural substrates, allowing it to interfere with enzyme function. This action can disrupt critical processes such as folic acid synthesis in bacteria and metabolic regulation in cancer cells.

Case Studies

A notable study investigated the effects of structurally similar sulfonamides on cancer cell lines. The results indicated that certain derivatives exhibited remarkable selectivity for cancer cells over normal cells, highlighting the potential for developing targeted therapies using compounds like this compound .

Another study focused on the compound's ability to inhibit carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. The inhibition of CA IX was associated with reduced tumor growth and enhanced apoptosis in cancer cells .

特性

IUPAC Name |

2-bromo-6-chloro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCWUBMZWLCUCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。